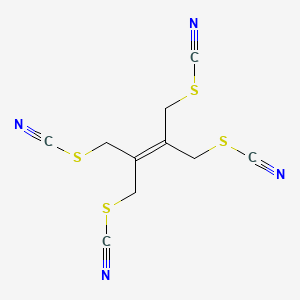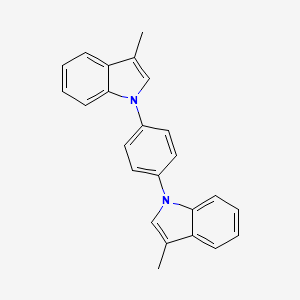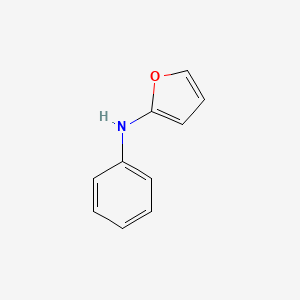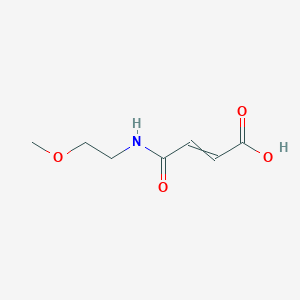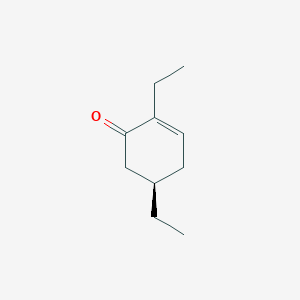![molecular formula C14H11N3O B14179064 (3-Aminophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone CAS No. 858118-49-7](/img/structure/B14179064.png)
(3-Aminophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Aminophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes including cell proliferation, differentiation, and angiogenesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde under controlled conditions. The reaction is carried out at a temperature of around 50°C to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would likely include the use of automated reactors and purification systems to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
(3-Aminophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines.
Aplicaciones Científicas De Investigación
(3-Aminophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying cellular processes involving FGFRs.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3-Aminophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone involves its interaction with FGFRs. By binding to these receptors, the compound inhibits their activity, which in turn affects downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition can lead to reduced cell proliferation and increased apoptosis, making it a promising candidate for cancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their FGFR inhibitory activity.
Pyrazolo[3,4-b]pyridines: These compounds also exhibit biological activities and have been explored for their potential therapeutic applications.
Uniqueness
What sets (3-Aminophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone apart is its specific substitution pattern, which confers unique binding properties and biological activities. Its ability to selectively inhibit multiple FGFR isoforms makes it a valuable compound for further research and development in the field of targeted cancer therapies .
Propiedades
Número CAS |
858118-49-7 |
|---|---|
Fórmula molecular |
C14H11N3O |
Peso molecular |
237.26 g/mol |
Nombre IUPAC |
(3-aminophenyl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone |
InChI |
InChI=1S/C14H11N3O/c15-10-4-1-3-9(7-10)13(18)12-8-17-14-11(12)5-2-6-16-14/h1-8H,15H2,(H,16,17) |
Clave InChI |
IUDNXRKQECBOKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N)C(=O)C2=CNC3=C2C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


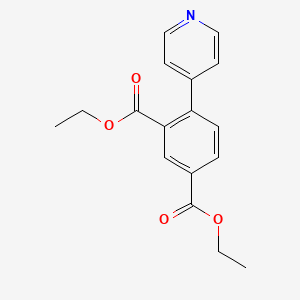

![7-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14178998.png)

![4-{1-Amino-2-[(ethanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14179008.png)
![10-Phenyl-8-(trifluoromethyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14179009.png)
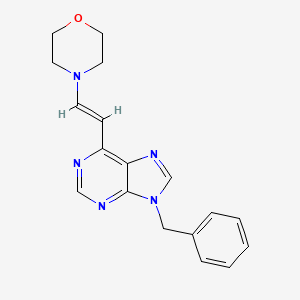
![3-[2-(tert-Butylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14179022.png)
![2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline](/img/structure/B14179040.png)
